Product packaging for 1,3-dimethyl-4-phenyl-4-piperidinol(Cat. No.:CAS No. 4733-71-5)

1,3-dimethyl-4-phenyl-4-piperidinol

Cat. No.: B5112656
CAS No.: 4733-71-5
M. Wt: 205.30 g/mol
InChI Key: YRQCJPVAIPXQDQ-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Heterocyclic Chemistry

Piperidine is a fundamental heterocyclic amine, consisting of a six-membered ring containing five methylene (B1212753) bridges and one amine bridge. ijrst.comwikipedia.org This structure is a prevalent motif in numerous natural alkaloids and synthetic pharmaceuticals. ijrst.comnih.gov The chemistry of piperidine and its derivatives is a vast and well-explored area, with a continuous drive for the development of new synthetic methodologies. nih.gov

1,3-Dimethyl-4-phenyl-4-piperidinol belongs to the class of 4-aryl-4-piperidinols, which are characterized by a phenyl group and a hydroxyl group attached to the same carbon atom (C4) of the piperidine ring. The presence of methyl groups at the nitrogen (N1) and on the carbon at position 3 (C3) further defines its unique structure and stereochemical properties. The piperidine ring in such compounds typically adopts a chair conformation to minimize steric strain. ijrst.com

Historical Trajectory of Chemical Investigations

The synthesis of piperidine derivatives has been a subject of chemical investigation for over a century. wikipedia.orgnih.gov Early work focused on the isolation and characterization of naturally occurring piperidine alkaloids. The 20th century saw a surge in the synthesis of novel piperidine-containing compounds, driven by the quest for new therapeutic agents.

Investigations into 4-aryl-4-piperidinol derivatives, including this compound, gained momentum as chemists explored the synthesis of potent analgesics. The core structure of this compound is a precursor to the reversed esters of pethidine, a class of synthetic opioids. cdnsciencepub.comcdnsciencepub.com Research in this area has often focused on the stereochemical aspects of the synthesis, aiming to control the configuration of the chiral centers at C3 and C4, which significantly influences the biological activity of the final products. cdnsciencepub.comnih.gov

Fundamental Significance as a Synthetic Building Block

The primary significance of this compound in chemical research lies in its role as a key intermediate for the synthesis of other compounds. chemicalbook.com Its bifunctional nature, possessing both a hydroxyl group and a tertiary amine, allows for a variety of chemical transformations.

The hydroxyl group at the C4 position can be esterified to produce a range of esters. For instance, propionylation of this compound yields alphaprodine, a known opioid analgesic. nih.govunodc.orgnih.gov The synthesis of such derivatives highlights the importance of controlling the stereochemistry, as different stereoisomers can exhibit vastly different pharmacological profiles. cdnsciencepub.com

The synthesis of this compound itself is a topic of interest. A common synthetic route involves the reaction of 1,3-dimethyl-4-piperidone with a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium (B1222949). cdnsciencepub.comcdnsciencepub.com This reaction introduces the phenyl group at the C4 position and generates the tertiary alcohol. The stereochemical outcome of this addition can be influenced by the reaction conditions and the existing stereocenter at C3.

For example, the reaction of 1,3-dimethyl-4-piperidone with potassium cyanide yields a cyanohydrin, which can then be further manipulated. cdnsciencepub.comcdnsciencepub.com This cyanohydrin can be converted to 1,3-dimethyl-4-hydroxy-4-diphenylhydroxymethylpiperidine, which upon rearrangement, can lead to the formation of 4-benzoyl-1,3-dimethyl-4-phenylpiperidine. cdnsciencepub.com These transformations underscore the versatility of the piperidine scaffold in constructing complex molecular architectures.

Below is a table summarizing some of the key chemical data for this compound:

PropertyValue
Molecular FormulaC13H19NO
Exact Mass205.1467 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1

Data sourced from LookChem lookchem.com

Further research into the synthesis and reactions of this compound and its derivatives continues to be an active area of investigation, driven by the ongoing need for novel compounds with specific chemical and biological properties. The development of stereoselective synthetic methods remains a key challenge and a major focus of contemporary organic chemistry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B5112656 1,3-dimethyl-4-phenyl-4-piperidinol CAS No. 4733-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-4-phenylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-10-14(2)9-8-13(11,15)12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQCJPVAIPXQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385530
Record name 1,3-DIMETHYL-4-PHENYL-4-PIPERIDINOL
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URL https://comptox.epa.gov/dashboard/DTXSID90385530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4733-71-5
Record name 1,3-Dimethyl-4-phenyl-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4733-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-DIMETHYL-4-PHENYL-4-PIPERIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches

Established Synthetic Routes

The construction of the 1,3-dimethyl-4-phenyl-4-piperidinol scaffold can be achieved through various established synthetic pathways. These routes range from the functionalization of pre-existing piperidine (B6355638) rings to the de novo construction of the heterocyclic system using multi-component reactions.

Reduction of 1,3-Dimethyl-4-piperidone and Analogous Ketones

A primary and direct method for synthesizing 4-piperidinol derivatives involves the reduction of the corresponding 4-piperidone (B1582916) precursor. In the case of this compound, the synthesis logically starts from 1,3-dimethyl-4-piperidone. While specific reduction methods for creating the tertiary alcohol of this compound are not detailed in the provided context, general principles of ketone reduction are applicable. The synthesis of various piperidone derivatives is a subject of significant interest due to their presence in numerous alkaloids and their potential as intermediates for pharmacologically active molecules. researchgate.netnih.gov The synthesis of the precursor, 1,3-dimethyl-4-piperidone, can be accomplished through methods like the Mannich reaction, involving the condensation of a ketone, an aldehyde, and an amine. researchgate.netnih.gov For instance, a related compound, 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471), is synthesized from benzaldehyde, 3-methyl-2-butanone, and ammonium acetate, followed by N-methylation. nih.gov The reduction of substituted piperidinones to the corresponding piperidines is a key step in many synthetic sequences, often achieved through catalytic hydrogenation or with hydride reagents. nih.gov

Reactions Involving Organometallic Reagents for Carbon-Carbon Bond Formation

The crucial carbon-phenyl bond at the C4 position is typically formed through the nucleophilic addition of an organometallic reagent to a piperidone carbonyl group. The Grignard reaction is a classic and effective method for this transformation. The synthesis of 4-phenylpiperidin-4-ol derivatives has been successfully achieved through the reaction of Grignard reagents with appropriate piperidone precursors. researchgate.net For the synthesis of this compound, this would involve the reaction of 1,3-dimethyl-4-piperidone with phenylmagnesium bromide (a Grignard reagent) or phenyllithium (B1222949). This reaction adds the phenyl group to the carbonyl carbon and, after acidic workup, generates the tertiary hydroxyl group, yielding the target molecule. This approach is fundamental in organic synthesis for creating C-C bonds at a carbonyl carbon.

Multi-component Reaction Pathways for Piperidine Ring Construction

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like substituted piperidines from simple starting materials in a single pot. nih.gov These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity. nih.gov Various MCRs have been developed for constructing piperidine and piperidone scaffolds. researchgate.netrsc.org For example, a four-component reaction involving an aldehyde, an amine, a β-keto ester, and another component can lead to highly substituted piperidines. nih.gov The Hantzsch dihydropyridine synthesis is a pseudo four-component reaction that produces a related heterocyclic system. nih.gov While a specific MCR for the direct synthesis of this compound is not explicitly described, these methodologies represent a powerful strategic approach for assembling the core piperidine ring structure with its required substituents in a convergent manner.

Stereoselective Synthesis

The structure of this compound contains two stereocenters at the C3 and C4 positions, leading to the possibility of four stereoisomers (two pairs of enantiomers). The spatial arrangement of the methyl group at C3 relative to the phenyl and hydroxyl groups at C4 is a critical aspect of its synthesis.

Control of Diastereoselectivity in Product Formation

Controlling the diastereoselectivity in the synthesis of this compound is crucial for isolating specific isomers. The stereochemical outcome is often determined during the addition of the phenyl group to the 1,3-dimethyl-4-piperidone precursor. The pre-existing methyl group at the C3 position influences the trajectory of the incoming nucleophile (e.g., the phenyl group from a Grignard reagent). The reaction of 1,3-dimethyl-4-piperidone with potassium cyanide has been shown to proceed stereospecifically, yielding the trans (3-Me/4-OH) cyanohydrin. cdnsciencepub.com This demonstrates that the C3-methyl group can effectively direct the stereochemical course of nucleophilic addition at C4. This principle of substrate-controlled diastereoselection is fundamental in achieving a specific relative configuration in the final product. Similarly, modular and diastereoselective syntheses of other substituted piperidin-4-ols have been developed, often proceeding through cyclic intermediates that control the stereochemistry. nih.gov

Enantioselective Methodologies in Piperidinol Synthesis

While diastereoselectivity controls the relative stereochemistry, enantioselective synthesis aims to produce a single enantiomer of the desired compound. This is often achieved using chiral catalysts or auxiliaries. Several enantioselective methods have been developed for the synthesis of substituted piperidines. nih.gov These include organocatalytic intramolecular aza-Michael reactions for desymmetrization, which can yield enantiomerically enriched piperidines. researchgate.net Nickel-catalyzed hydroamination of unactivated alkenes represents another modern approach to access chiral amines, which can be precursors to complex heterocyclic structures. acs.orgacs.org Furthermore, "one-pot" sequences combining multiple reactions, such as a Michael reaction followed by a domino aza-Henry reaction, have been established for the asymmetric, four-component synthesis of highly substituted piperidines with excellent diastereo- and enantioselectivity. nih.gov Although these methods have not been specifically reported for the synthesis of this compound, they represent the current state-of-the-art in asymmetric piperidine synthesis and could potentially be adapted for the enantioselective production of this target molecule.

Influence of Reaction Conditions on Stereochemical Outcome

The synthesis of this compound results in diastereoisomers, commonly referred to as α-prodinol and β-prodinol, which are the cis- and trans-3-methyl isomers, respectively. The stereochemical outcome of the synthesis is highly dependent on the reaction conditions and the reagents employed. The configuration and preferred conformations of these isomers have been extensively studied using proton magnetic resonance (p.m.r.) spectroscopy. cdnsciencepub.comcdnsciencepub.com

The reaction of 1,3-dimethyl-4-piperidone with phenyllithium or phenylmagnesium bromide is a key step in the synthesis. The choice of this organometallic reagent significantly influences the ratio of the resulting diastereomeric alcohols. Generally, the reaction yields a mixture of the α (cis-3-Me/4-Ph) and β (trans-3-Me/4-Ph) isomers. The β-isomer, β-prodinol, is characterized by an axial C-phenyl group, while the α-isomer has the phenyl group in an equatorial orientation. cdnsciencepub.com

Catalytic reduction of precursor molecules, such as 3-methyl-4-phenyl-1,2,5,6-tetrahydropyridines, is stereospecific and typically yields cis-3-methyl-4-phenylpiperidines. cdnsciencepub.com Similarly, the reaction of 1,3-dimethyl-4-piperidone with potassium cyanide is stereospecific, yielding the trans (3-Me/4-OH) cyanohydrin. cdnsciencepub.com This intermediate can then be used in subsequent steps to produce specific stereoisomers of the final product.

The stereochemistry of the piperidine ring and its substituents is crucial as it dictates the molecule's interaction with biological targets. For instance, potent opioid agonists in this class of compounds typically exhibit a preference for axial 4-aryl chair conformations when protonated. nih.gov In contrast, antagonist properties are often associated with compounds that prefer equatorial 4-aryl chair conformations. nih.gov

Derivatization and Functionalization Strategies

The this compound scaffold is a versatile platform for a wide range of chemical modifications aimed at exploring structure-activity relationships. These modifications primarily target the piperidine nitrogen, the 4-hydroxyl group, and the 4-phenyl ring.

N-Alkylation and N-Acylation Reactions

The tertiary amine of the piperidine ring is a common site for functionalization through N-alkylation and N-acylation reactions. These reactions are used to introduce a variety of substituents, which can significantly modulate the pharmacological profile of the resulting compounds.

N-Alkylation: This involves the introduction of an alkyl or substituted alkyl group onto the nitrogen atom. Standard dealkylation procedures, such as using chloroformate derivatives, can be employed to remove an existing N-alkyl group (e.g., N-methyl), allowing for the introduction of other substituents. google.com For example, N-phenethyl derivatives of related 4-phenylpiperidines have been synthesized, and their activities have been reported. cdnsciencepub.com

N-Acylation: The nitrogen atom can also be acylated using reagents like acyl chlorides or anhydrides. For instance, 1,4-diacetyl-4-phenyl-1,4-dihydropyridine can be synthesized and subsequently reduced and hydrolyzed to modify the piperidine core. google.com In the synthesis of fentanyl analogs, N-acylation of the piperidine nitrogen with reagents like propionyl chloride is a key step. researchgate.net

Reaction TypeReagent ExampleResulting StructureReference
N-AlkylationPhenylalkyl halidesN-Phenylalkyl-piperidinol cdnsciencepub.com
N-DealkylationPhenyl chloroformateSecondary amine for further functionalization google.com
N-AcylationPropionyl chlorideN-Propionyl-piperidine derivative researchgate.net
N-AcylationAcetic anhydride (B1165640)N-Acetyl-piperidine derivative google.com

Esterification of the 4-Hydroxyl Group

Esterification of the tertiary hydroxyl group at the C-4 position is a critical derivatization strategy, leading to a class of compounds known as "reversed esters" of pethidine, such as alphaprodine and betaprodine. cdnsciencepub.com These esters are synthesized by reacting the this compound with an appropriate acylating agent.

The most common modification is the introduction of a propionoxy group, which yields the highly potent prodine analogues. nonkill.infosemanticscholar.org This is typically achieved by reacting the parent alcohol with propionic anhydride or propionyl chloride. Other esters, such as acetates and benzoates, have also been synthesized to investigate the impact of the ester group's size and nature on activity. cdnsciencepub.com The synthesis of cis and trans 1,3-dimethylpiperidin-4-ols and their derived acetate, benzilate, and diphenylacetate esters has been described. cdnsciencepub.com

The stereochemistry at the C-3 and C-4 positions significantly influences the pharmacological activity of these esters. For example, α-prodine is the ester of the cis-3-methyl alcohol (α-prodinol), while β-prodine is the ester of the trans-3-methyl alcohol (β-prodinol). cdnsciencepub.com

Ester DerivativeAcylating AgentCommon Name of Derivative ClassReference
Propionate (B1217596) EsterPropionyl chloride / Propionic anhydrideProdine cdnsciencepub.comnonkill.info
Acetate EsterAcetic anhydride / Acetyl chloride- cdnsciencepub.com
Benzilate EsterBenzilic acid derivative- cdnsciencepub.com
Diphenylacetate EsterDiphenylacetic acid derivative- cdnsciencepub.com

Modifications and Substitutions on the 4-Phenyl Ring

Altering the substitution pattern on the 4-phenyl ring is another key strategy to modify the properties of 4-phenylpiperidines. Introducing electron-donating or electron-withdrawing groups can influence the molecule's electronic properties, lipophilicity, and interaction with target receptors.

Syntheses of analogs with various substituents on the phenyl ring have been reported. For example, compounds bearing a 3-hydroxyphenyl group have been prepared and studied. nih.gov More complex substitution patterns have also been explored, such as in the development of compounds with a 4-chloro-3-(trifluoromethyl)phenyl group at the 4-position. nih.gov These modifications are often introduced by starting the synthesis with a correspondingly substituted phenyl-containing precursor, such as a substituted bromobenzene which is converted to an organolithium reagent. google.com

Phenyl Ring SubstituentExample Compound ClassReference
3-Hydroxy4-(3-hydroxyphenyl)-1,3-dimethylpiperidines nih.gov
4-Chloro, 3-Trifluoromethyl4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol derivatives nih.gov
3-Alkoxy1-alkyl-4-methyl-4-(3-alkoxyphenyl)-3-tetrahydropyridines google.com
Methoxy, Chloro, Alkyl4-Substituted phenyl pyridines google.com

Other Functional Group Interconversions on Precursors or Derivatives

The synthesis of this compound and its derivatives involves various other functional group interconversions, both on precursor molecules and on the final scaffold.

A common synthetic route starts from 1,3-dimethyl-4-piperidone. cdnsciencepub.com The synthesis of pethidine, a related compound, often involves a 4-cyano-4-phenylpiperidine intermediate. cdnsciencepub.comgoogle.com This nitrile group can be hydrolyzed to a carboxylic acid, which is then esterified. For instance, 1,3-dimethyl-4-phenyl-4-piperidine nitrile can be hydrolyzed under the catalytic action of nitrilase to form the corresponding carboxylic acid. google.com

Another key transformation involves the rearrangement of intermediates. For example, 1,3-dimethyl-4-hydroxy-4-diphenylhydroxymethylpiperidine, derived from the cyanohydrin of 1,3-dimethyl-4-piperidone, can be rearranged with zinc chloride and acetic anhydride to form a 4-benzoyl-1,3-dimethyl-4-phenylpiperidine. cdnsciencepub.com Additionally, the dehydration of the intermediate 1-methyl-4-phenyl-4-piperidinol is a potential pathway for the formation of the neurotoxin MPTP, highlighting the importance of controlling reaction conditions. nonkill.info

TransformationPrecursor/DerivativeReagents/ConditionsProductReference
Nitrile Hydrolysis3-Methyl-4-phenyl-4-piperidine nitrileNitrilase, H₂O1-Methyl-4-phenyl-4-carboxy-piperidine google.com
Rearrangement4-Hydroxy-4-diphenylhydroxymethylpiperidine derivativeZnCl₂, Acetic anhydride4-Benzoyl-4-phenylpiperidine derivative cdnsciencepub.com
Dehydration (Side Reaction)1-Methyl-4-phenyl-4-piperidinolImproper reaction conditionsMPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) nonkill.info
Hydrogenolysis1-t-3-Dimethyl-4-r-hydroxy-4-phenylpiperidineRaney nickelcis-1,3-Dimethyl-4-phenylpiperidine cdnsciencepub.com

Chemical Reactivity, Transformation Mechanisms, and Stability

Reactivity Profiles Under Various Reagents

The reactivity of 1,3-dimethyl-4-phenyl-4-piperidinol is characterized by the interplay of its tertiary amine, tertiary alcohol, and substituted piperidine (B6355638) ring structure.

The reaction of tertiary amines with cyanogen (B1215507) bromide (CNBr) is known as the von Braun reaction. In the classic mechanism, the tertiary amine nitrogen atom attacks the electrophilic cyanide carbon of CNBr, displacing the bromide ion to form a quaternary cyanoammonium salt. This intermediate is then attacked by the bromide ion in an SN2 reaction, leading to the cleavage of a carbon-nitrogen bond and the formation of an organocyanamide and an alkyl bromide. For this compound, the N-methyl group would be the most likely to be cleaved, yielding methyl bromide and 1-cyano-3-methyl-4-phenyl-4-piperidinol.

However, the presence of the 4-hydroxyl group can complicate this reaction. Studies on structurally related N-methyl-3-benzoyl-3-hydroxypiperidine have indicated "novel behavior" under von Braun conditions, suggesting that the hydroxyl group may participate in the reaction, potentially leading to alternative products or rearrangements. innospk.com The reaction is sensitive to conditions and the specific substitution pattern on the piperidine ring.

Table 1: Expected Products of the von Braun Reaction

ReactantReagentExpected Major Products
This compoundCyanogen Bromide1-Cyano-3-methyl-4-phenyl-4-piperidinol, Methyl Bromide

Note: The formation of alternative products due to the participation of the hydroxyl group is possible.

The catalytic hydrogenation of this compound can proceed via several pathways depending on the catalyst and reaction conditions. The primary transformations involve the hydrogenolysis of the N-methyl group and the hydrogenation of the phenyl ring.

N-Demethylation (Hydrogenolysis): The N-methyl group can be cleaved under hydrogenolysis conditions, typically using a palladium catalyst (e.g., Pd/C) in the presence of hydrogen gas. This reaction converts the tertiary amine to a secondary amine, yielding 3-methyl-4-phenyl-4-piperidinol.

Phenyl Ring Hydrogenation: The phenyl group can be reduced to a cyclohexyl group. This typically requires more forcing conditions or more active catalysts, such as rhodium (Rh) or ruthenium (Ru), compared to those used for simple N-demethylation. acs.orgd-nb.info The reaction yields 4-cyclohexyl-1,3-dimethyl-4-piperidinol.

Combined Hydrogenation/Hydrogenolysis: It is also possible for both reactions to occur, leading to the formation of 4-cyclohexyl-3-methyl-4-piperidinol.

Selective hydrogenation of the phenyl ring while preserving the N-methyl group is a common challenge. Studies on the hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) have shown that palladium on carbon (Pd/C) is effective for reducing the pyridine (B92270) ring without affecting the phenyl ring, while rhodium catalysts tend to be more active for the hydrogenation of the aromatic ring. acs.orgd-nb.info

Table 2: Catalytic Hydrogenation and Hydrogenolysis Products

CatalystConditionsPrimary TransformationExpected Major Product
Pd/CH₂, moderate temperature/pressureN-Demethylation (Hydrogenolysis)3-Methyl-4-phenyl-4-piperidinol
Rh/C or Ru/CH₂, elevated temperature/pressurePhenyl Ring Hydrogenation4-Cyclohexyl-1,3-dimethyl-4-piperidinol
PtO₂ (Adams' catalyst)H₂, various conditionsBoth transformations possibleMixture of products, including fully saturated ring

As a tertiary alcohol, this compound can undergo acid-catalyzed dehydration to form an alkene. Treatment with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, followed by heating, promotes the elimination of the hydroxyl group as a water molecule. prepchem.comgoogle.com

The mechanism involves protonation of the hydroxyl group to form a good leaving group (water), which then departs to generate a tertiary carbocation at the C4 position. A proton is then abstracted from an adjacent carbon to form a double bond. According to Zaitsev's rule, the most substituted, and therefore most stable, alkene is the major product. In this case, elimination of a proton from C5 would lead to the formation of 1,3-dimethyl-4-phenyl-1,2,3,4-tetrahydropyridine . However, elimination from C3 is also possible. The most commonly reported product for the dehydration of the closely related 1-methyl-4-phenyl-4-piperidinol is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine , resulting from proton abstraction at C5. prepchem.com

A specific reported procedure involves heating 1-methyl-4-phenyl-4-piperidinol in concentrated hydrochloric acid at 100°C for four hours to yield the hydrochloride salt of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. prepchem.com

Intramolecular Rearrangement Mechanisms

Under strong acidic conditions, such as those used for dehydration, 4-phenylpiperidine derivatives can undergo intramolecular rearrangements. One such significant transformation is the Grewe cyclization, which is a key step in the synthesis of morphinan-type structures. juniperpublishers.com This reaction involves the electrophilic attack of a protonated benzyl (B1604629) or phenyl group onto another position of the molecule.

For this compound, the formation of the C4 carbocation during acid-catalyzed dehydration could be followed by an intramolecular electrophilic attack of this carbocation onto the ortho position of the phenyl ring. This would initiate a cascade of bond migrations, potentially leading to a rearranged polycyclic skeleton, characteristic of morphinan (B1239233) alkaloids. juniperpublishers.com While this specific rearrangement for this compound is not explicitly documented in readily available literature, it represents a plausible mechanistic pathway given the structural motifs and the reactive conditions employed.

Mechanistic Elucidation of Ring Formation and Transformations

The synthesis of 4-aryl-4-hydroxypiperidines typically begins with a corresponding N-substituted-4-piperidone. The formation of this compound is achieved through the nucleophilic addition of a phenyl organometallic reagent to the carbonyl group of 1,3-dimethyl-4-piperidone.

The mechanism proceeds as follows:

Reagent Formation: A phenyl organometallic reagent, such as phenyllithium (B1222949) (C₆H₅Li) or a phenylmagnesium halide (C₆H₅MgBr), is prepared or obtained.

Nucleophilic Attack: The highly nucleophilic phenyl anion of the organometallic reagent attacks the electrophilic carbonyl carbon of 1,3-dimethyl-4-piperidone. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a lithium or magnesium alkoxide intermediate.

Aqueous Workup: The reaction mixture is then quenched with water or a dilute aqueous acid. This protonates the alkoxide intermediate, yielding the final tertiary alcohol product, this compound.

This method is a robust and widely used strategy for constructing the 4-aryl-4-ol moiety in piperidine systems. rsc.org

Chemical Stability and Degradation Pathways (Non-biological)

The chemical stability of this compound is influenced by temperature and pH. Under neutral conditions and at moderate temperatures, the compound is relatively stable. However, at elevated temperatures, degradation can occur.

Studies on the thermal degradation of the closely related 4-hydroxy-1-methylpiperidine (HMPD) at temperatures between 150-175°C have identified a major degradation pathway known as "arm switching." acs.orgresearchgate.net This reaction between two molecules of the amine can lead to the formation of 1-methylpiperazine (B117243) and 4-hydroxypiperidine. In acidic solutions, degradation can proceed through the formation of a quaternary amine intermediate. acs.org

Given its structure, this compound is susceptible to degradation under strong acidic or basic conditions, especially at high temperatures. Acidic conditions can lead to the dehydration and rearrangement reactions discussed previously. While specific non-biological degradation pathways under ambient conditions are not extensively detailed, its stability is expected to be limited by heat and reactive media.

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Methodologies for Structural Elucidation

A combination of sophisticated spectroscopic methods is employed to define the precise atomic connectivity and spatial arrangement of 1,3-dimethyl-4-phenyl-4-piperidinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the molecular framework.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of each proton within the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the type of proton, while coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring protons. ubc.ca

For this compound, the ¹H NMR spectrum displays distinct signals corresponding to the aromatic protons of the phenyl group, the protons on the piperidine (B6355638) ring, and the protons of the two methyl groups. The integration of these signals confirms the number of protons in each unique environment. The splitting patterns, arising from spin-spin coupling, provide crucial data for assigning the relative positions of protons on the piperidine ring. libretexts.org For instance, the coupling between adjacent protons on the piperidine ring typically falls within the range of 6-8 Hz for sp³-hybridized carbons. libretexts.org

Interactive Data Table: Representative ¹H NMR Data

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H7.2-7.5Multiplet-
Piperidine-H (axial/equatorial)1.5-3.0Multiplet-
N-CH₃~2.3Singlet-
C₃-CH₃~0.9Doublet~6-7
OHVariableSinglet (broad)-

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment.

Stereochemical assignments can often be deduced from subtle differences in ¹³C NMR chemical shifts. For example, the orientation of the methyl group at the C-3 position (axial vs. equatorial) will influence the chemical shifts of the neighboring carbon atoms in the piperidine ring due to steric interactions. This principle is a well-established method for determining the relative stereochemistry in cyclic systems. univ-lemans.fr

Interactive Data Table: Representative ¹³C NMR Data

Carbon Assignment Chemical Shift (δ, ppm)
Phenyl-C (quaternary)~145
Phenyl-C (CH)~125-128
C₄ (quaternary)~75
Piperidine-C₂/C₆~55-65
Piperidine-C₃~30-40
Piperidine-C₅~25-35
N-CH₃~40
C₃-CH₃~15

Note: Chemical shifts are approximate and can be influenced by the solvent and stereochemistry.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy) : The COSY experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu Cross-peaks in a COSY spectrum connect signals from protons that are spin-coupled, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of the protons around the piperidine ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing definitive C-H assignments. youtube.comwalisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This technique is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the entire molecular structure by linking different fragments. For instance, an HMBC correlation between the N-methyl protons and the C-2/C-6 carbons of the piperidine ring would confirm their connectivity. youtube.com

The use of deuterated solvents is standard in NMR to avoid large solvent signals in the ¹H spectrum. sigmaaldrich.com The choice of solvent can also influence the chemical shifts of certain protons, particularly those involved in hydrogen bonding. pitt.edu

Deuterium (B1214612) exchange is a simple yet effective experiment for identifying labile protons, such as the hydroxyl (-OH) proton in this compound. Upon adding a few drops of deuterium oxide (D₂O) to the NMR sample and re-acquiring the ¹H NMR spectrum, the signal corresponding to the -OH proton will disappear or significantly decrease in intensity. This is because the hydroxyl proton exchanges with a deuterium atom from D₂O, and deuterium is not observed in ¹H NMR. This experiment definitively confirms the presence and location of the hydroxyl group. The chemical shift of the residual water peak (HDO) can be temperature-dependent. pitt.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. libretexts.org

For this compound, the IR spectrum will exhibit several key absorption bands that confirm its structure:

A broad and intense absorption band in the region of 3400-3650 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. libretexts.orgpressbooks.pub

Absorptions in the 3000-3100 cm⁻¹ range are typically due to C-H stretching vibrations of the aromatic phenyl group. lumenlearning.com

C-H stretching vibrations of the saturated piperidine ring and methyl groups appear in the 2850-3000 cm⁻¹ region. lumenlearning.com

The C=C stretching vibrations of the aromatic ring usually give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. pressbooks.pub

A strong absorption corresponding to the C-O stretching vibration of the tertiary alcohol is expected in the 1100-1200 cm⁻¹ range.

Interactive Data Table: Key IR Absorption Frequencies

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
AlcoholO-H Stretch3400-3650Strong, Broad
AromaticC-H Stretch3000-3100Medium
AlkaneC-H Stretch2850-3000Medium-Strong
AromaticC=C Stretch1450-1600Medium, Sharp
Tertiary AlcoholC-O Stretch1100-1200Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The exact mass of this compound is 205.146664230 Da. lookchem.com The fragmentation patterns observed in the mass spectrum provide valuable information for identifying the compound and its metabolites.

In the mass spectrum of the related compound 4-phenylpiperidine (B165713), the molecular ion peak is observed, and the fragmentation pattern helps in identifying the core piperidine structure. nist.gov For this compound, fragmentation would likely involve characteristic losses, such as the loss of a methyl group, a hydroxyl group, or cleavage of the piperidine ring. The propionate (B1217596) ester derivative of this compound, alphaprodine, also undergoes specific fragmentation in mass spectrometry, which is useful for its identification. nih.govnih.gov

Table 1: Mass Spectrometry Data for this compound and Related Compounds

CompoundMolecular FormulaExact Mass (Da)Key Fragmentation Notes
This compoundC₁₃H₁₉NO205.146664230 lookchem.com-
4-PhenylpiperidineC₁₁H₁₅N161.2435 nist.govBase peak provides information on the stable fragment of the molecule.
Alphaprodine (propionate ester)C₁₆H₂₃NO₂261.1729Characteristic fragmentation of the ester and piperidine moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is utilized to characterize the chromophores within the this compound molecule. The primary chromophore in this compound is the phenyl group attached to the C4 position of the piperidine ring. Aromatic systems like the phenyl group typically exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. scielo.org.za

The phenyl ring's C-H stretching vibrations are observed in the range of 3100-3000 cm⁻¹, which can be correlated with UV-Vis absorption data. scielo.org.za The electronic transitions within the phenyl ring are responsible for the UV absorption. The specific wavelengths of maximum absorbance (λmax) can be influenced by the substitution pattern on the phenyl ring and the solvent used for analysis. For instance, in related phenyl-containing compounds, these transitions are well-documented. scielo.org.za

X-ray Crystallography for Solid-State Structure and Absolute Configuration (Applicable to related derivatives)

While specific X-ray crystallography data for this compound was not found, the technique has been extensively applied to its derivatives and related piperidine compounds to determine their solid-state structure and absolute configuration. chemrevlett.com For example, the crystal structure of 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471) reveals a chair conformation for the piperidine ring, with the phenyl and methyl groups in equatorial orientations. researchgate.net

In other related structures, such as r(2),c(6)-diarylpiperidin-4-one derivatives, the piperidine ring also adopts a chair conformation with substituents in equatorial positions to minimize steric hindrance. chemrevlett.com These studies provide a strong basis for predicting that this compound would also favor a chair conformation with the bulky phenyl group in an equatorial position. X-ray crystallography remains the definitive method for establishing the absolute configuration of chiral centers in these molecules.

Stereochemical Assignment and Isomerism

The presence of multiple chiral centers in this compound gives rise to several stereoisomers. The assignment of their configurations and the analysis of their mixtures are crucial for understanding the compound's properties.

Differentiation and Characterization of Cis/Trans Diastereomers

The relative orientation of the methyl group at the C3 position and the phenyl group at the C4 position leads to the formation of cis and trans diastereomers. These isomers can be differentiated and characterized using various analytical techniques, including high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.gov

The synthesis of related cis and trans 1,3-dimethylpiperidin-4-ols has been described, and their configurations were assigned based on proton NMR (p.m.r.) characteristics of the methine and hydroxyl protons at the C4 position. cdnsciencepub.com The different spatial arrangements of the substituents in the cis and trans isomers result in distinct chemical shifts and coupling constants in their NMR spectra.

Determination of Absolute Configuration

The determination of the absolute configuration of the chiral centers in this compound is essential for understanding its stereospecific interactions. Chiral resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives has been successfully achieved using HPLC with cellulose-based chiral stationary phases like Chiralcel OD and Chiralcel OJ. nih.govcapes.gov.br This separation allows for the isolation of individual enantiomers, whose absolute configurations can then be determined using methods such as X-ray crystallography of a suitable crystalline derivative or by comparison with standards of known configuration.

Analysis of Epimeric and Diastereomeric Mixtures

Mixtures of epimers and diastereomers of this compound and its precursors can be analyzed to determine their composition. The reduction of precursor pyridines can lead to mixtures of cis and trans isomers. nih.gov The ratio of these diastereomers can often be determined from the ¹H NMR spectrum of the crude reaction product. nih.gov Thermodynamic-driven epimerization can be employed to favor the formation of the more stable trans isomers in some piperidine systems. nih.gov The analysis of these mixtures is critical for controlling the stereochemical outcome of synthetic routes.

Conformational Analysis of the Piperidine Ring

The piperidine ring, analogous to cyclohexane, is not planar and predominantly adopts a puckered "chair" conformation to alleviate angular and torsional strain. This chair form can undergo a process of ring inversion, or "flipping," between two distinct chair conformations.

The relative stability of the two chair conformers is determined by the steric and electronic interactions of the substituents in their respective axial and equatorial positions. The conformer that minimizes these unfavorable interactions will be the more populated one at equilibrium.

In general, bulky substituents prefer to occupy the more spacious equatorial positions to avoid steric clashes with other axial substituents, known as 1,3-diaxial interactions.

Phenyl Group at C4: For 4-phenylpiperidine derivatives, there is a strong preference for the phenyl group to adopt an equatorial orientation. This minimizes the significant steric hindrance that would arise from placing the bulky phenyl group in an axial position, where it would interact unfavorably with the axial hydrogens at C2 and C6.

Methyl Group at N1: The methyl group on the nitrogen atom also has a preferred orientation. In the absence of other overwhelming steric demands, the N-methyl group will preferentially occupy an equatorial position.

Methyl Group at C3: The orientation of the 3-methyl group is crucial and is a defining feature of the different stereoisomers.

In the alphaprodine stereoisomer (cis-relationship between the 3-methyl and 4-phenyl groups), the more stable chair conformation is believed to have the 4-phenyl group equatorial and the 3-methyl group axial.

In the betaprodine stereoisomer (trans-relationship between the 3-methyl and 4-phenyl groups), the preferred conformation is thought to have both the 4-phenyl and 3-methyl groups in equatorial positions.

Hydroxyl Group at C4: The hydroxyl group at C4 can be either axial or equatorial. Its preference is influenced by the orientation of the other substituents and the possibility of forming intramolecular hydrogen bonds. For instance, an axial hydroxyl group could potentially form a hydrogen bond with the lone pair of the nitrogen atom, which might stabilize an otherwise less favorable conformation. unito.it However, the steric demands of the other substituents often play a more dominant role. In the most stable conformations, the hydroxyl group's orientation will be the one that results from placing the bulkier phenyl group in the equatorial position.

The table below summarizes the expected predominant orientations of the substituents in the most stable chair conformations of the two diastereomers of this compound.

SubstituentAlphaprodine (cis-3-Me, 4-Ph) OrientationBetaprodine (trans-3-Me, 4-Ph) Orientation
N-Methyl EquatorialEquatorial
3-Methyl AxialEquatorial
4-Phenyl EquatorialEquatorial
4-Hydroxyl AxialAxial

This table is based on the general principles of conformational analysis and data from related compounds, as specific structural data for this compound is not available in the provided search results.

The conformational equilibrium of this compound is a delicate balance of various steric and electronic factors.

Steric Influences:

The primary steric factor is the avoidance of 1,3-diaxial interactions. These are repulsive interactions between axial substituents on the same side of the ring.

An axial phenyl group would experience severe steric clashes with the axial hydrogens at C2 and C6. This is a major destabilizing factor, strongly favoring an equatorial phenyl group.

The N-methyl group in an axial position would interact with the axial hydrogens at C3 and C5.

The relative energies of different conformers can be estimated by considering the energetic cost of these interactions.

Electronic Influences:

Electronic effects, while often more subtle than steric effects, can also play a role in conformational preferences.

Dipole-Dipole Interactions: The relative orientations of polar bonds, such as C-N, C-O, and C-Ph, can lead to stabilizing or destabilizing dipole-dipole interactions that can influence the conformational equilibrium.

1,3 Dimethyl 4 Phenyl 4 Piperidinol As a Key Synthetic Intermediate

Role in the Chemical Synthesis of Complex Piperidine-Containing Scaffolds

The 1,3-dimethyl-4-phenyl-4-piperidinol framework serves as a foundational element for the construction of intricate molecules featuring the piperidine (B6355638) core. Synthetic chemists utilize this intermediate in multi-step reaction sequences to build compounds with diverse functionalities and stereochemistry.

Modern synthetic strategies for elaborating on piperidine scaffolds include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single operation to form complex products, offering an efficient route to highly substituted piperidones. researchgate.netresearchgate.net For instance, a four-component reaction can bring together an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile to generate diverse piperidone structures in good yields. researchgate.net

Cycloaddition Reactions: The piperidine ring can be formed or functionalized through various cycloaddition strategies, such as the Diels-Alder reaction. These methods allow for the creation of fused and spirocyclic systems, significantly increasing molecular complexity. researchgate.net

Reductive Amination: The condensation of an amine with a ketone or aldehyde, followed by reduction, is a classic and effective method for forming C-N bonds and constructing the piperidine ring. nih.gov Iron-catalyzed reductive amination of ω-amino fatty acids, for example, can efficiently produce piperidines. nih.gov

Radical-Mediated Cyclization: Intramolecular cyclization of linear amino-aldehydes using catalysts can produce a variety of piperidine structures. nih.gov

These methodologies enable the transformation of simpler piperidine precursors, like derivatives of this compound, into more elaborate structures. For example, a structurally novel opioid kappa receptor antagonist, JDTic, incorporates a (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine moiety, highlighting how the core piperidinol structure is integrated into larger, more complex therapeutic candidates. nih.gov The synthesis of such compounds often involves the strategic connection of the piperidine nitrogen or other functional groups to different molecular fragments. nih.gov

Strategic Precursor in Subsequent Derivatization Pathways

This compound is not only a building block but also a strategic precursor for creating a family of related compounds through various derivatization pathways. The hydroxyl group and the tertiary amine within the structure are key handles for chemical modification.

A prominent example of its role as a precursor is in the synthesis of the prodine class of opioid analgesics. wikipedia.org By reacting the tertiary alcohol of this compound with propionic anhydride (B1165640) or a similar acylating agent, the corresponding propionate (B1217596) ester is formed. This esterification leads to two diastereomeric racemates:

Alphaprodine: The cis-isomer. wikipedia.orgdrugfuture.com

Betaprodine: The trans-isomer. wikipedia.org

This derivatization pathway demonstrates the strategic conversion of the parent alcohol into pharmacologically active agents. The specific stereochemistry of the starting alcohol determines which isomer is produced. mdma.ch

Beyond simple esterification, the 4-phenyl-4-piperidinol scaffold is a versatile template for generating libraries of compounds for drug discovery. researchgate.net Derivatization can occur at multiple points:

N-Alkylation/N-Acylation: The piperidine nitrogen can be modified with various alkyl or acyl groups to explore structure-activity relationships (SAR). unodc.org

Aromatic Ring Substitution: The phenyl group can be substituted to modulate electronic properties and steric interactions.

Hydroxyl Group Modification: As seen with the prodines, the hydroxyl group can be converted into esters, ethers, or other functional groups.

The table below summarizes key derivatives originating from the this compound scaffold.

Derivative NameChemical NameModification PathwayReference
Alphaprodine(cis)-1,3-Dimethyl-4-phenyl-4-piperidinol propanoateEsterification of the hydroxyl group wikipedia.orgdrugfuture.com
Betaprodine(trans)-1,3-Dimethyl-4-phenyl-4-propionoxypiperidineEsterification of the hydroxyl group wikipedia.orgcbn.nic.in

This capacity for derivatization makes this compound and related structures valuable starting points in the development of new chemical entities. researchgate.netnih.gov

Methodologies for Isolation and Purification of Intermediates

The successful synthesis of complex molecules relies on effective methods for isolating and purifying intermediates at each step. For piperidine-based compounds like this compound and its derivatives, a range of standard and specialized techniques are employed.

Common purification methodologies include:

Crystallization: This is a primary method for purifying solid compounds. The choice of solvent is critical for obtaining high-purity crystals. Various solvents and solvent mixtures are used, depending on the solubility and properties of the piperidine derivative. youtube.com

Distillation: For liquid intermediates, distillation is used to separate compounds based on differences in boiling points. This can be performed at atmospheric pressure or under reduced pressure for high-boiling or heat-sensitive compounds. youtube.com

Chromatography: Column chromatography, particularly using silica (B1680970) gel, is a powerful technique for separating complex mixtures. ntu.edu.sg By using different solvent systems (eluents), compounds with varying polarities can be effectively isolated. Thin-layer chromatography (TLC) is often used to monitor the progress of reactions and to identify the appropriate solvent system for column chromatography. biomedpharmajournal.org

Extraction: Liquid-liquid extraction is used to separate a compound from a mixture by partitioning it between two immiscible liquid phases, such as an organic solvent and an aqueous solution. nih.gov

In multi-step syntheses involving piperidine intermediates, a combination of these techniques is often necessary. For example, after a reaction, the crude product might be extracted into an organic solvent, washed, and then purified by flash column chromatography on silica gel. ntu.edu.sg The final solid product is often recrystallized to achieve high purity. mdma.ch

The table below outlines common purification techniques and the types of solvents or materials used for piperidine-based intermediates.

Purification MethodKey Materials / SolventsApplicationReference(s)
Crystallization Ethanol, Methanol, Acetone, Petroleum EtherPurification of solid final products and intermediates drugfuture.commdma.ch
Distillation N/A (Heat, optional vacuum)Purification of volatile liquid intermediates youtube.com
Column Chromatography Silica Gel, Hexane/Ethyl Acetate mixturesSeparation of reaction mixtures and isolation of specific isomers ntu.edu.sg
Extraction Immiscible solvents (e.g., Ether, Water)Initial work-up to separate product from aqueous/organic layers nih.gov
Filtration N/ASeparation of precipitated solids (e.g., hydrochloride salts) from a solution biomedpharmajournal.org

The selection of a specific purification strategy depends on the physical properties of the intermediate (solid vs. liquid, polarity, stability) and the nature of the impurities present. youtube.com

Advanced Analytical Methodologies for Chemical Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of 1,3-dimethyl-4-phenyl-4-piperidinol, enabling its separation from related substances and the determination of its purity. High-performance liquid chromatography, gas chromatography, and thin-layer chromatography are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of piperidine (B6355638) derivatives like this compound. researchgate.net Reverse-phase HPLC, often utilizing a C18 stationary phase, is a common approach. researchgate.net The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

Method parameters such as the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid), flow rate, and column temperature are optimized to achieve efficient separation. researchgate.net The appearance of a single, sharp peak in the chromatogram at a specific retention time is indicative of a high-purity sample, whereas the presence of additional peaks suggests impurities. researchgate.net For instance, issues like the appearance of two peaks for a single compound in its free base form can sometimes be attributed to differential ionization or interactions with the stationary phase, which can often be resolved by adjusting the mobile phase pH or using a buffer. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Piperidine Derivative Analysis

ParameterCondition
Column Kinetex 2.6µm PS C18 100A, 100×2.1 mm
Mobile Phase A Water with 0.2% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.2% Trifluoroacetic Acid (TFA)
Flow Rate 0.5 mL/min
Detection UV at a specified wavelength

This table is for illustrative purposes and specific conditions may vary.

Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC)

Gas Chromatography (GC), particularly with a flame ionization detector (GC-FID) or coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound and related piperazine (B1678402) derivatives. unodc.org In GC, the sample is vaporized and partitioned between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a column.

The separation is based on the compound's volatility and its interaction with the stationary phase. GC is particularly useful for assessing the purity of volatile and thermally stable compounds. Gas-liquid chromatography (GLC) is a subtype of GC where the stationary phase is a liquid. The purity of related compounds like 1,3-dimethyl-4-piperidone has been successfully determined using GC, achieving purity levels of ≥98.0%. avantorsciences.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative analysis of this compound and to monitor the progress of chemical reactions. researchgate.netnih.gov It involves spotting the sample onto a plate coated with an adsorbent material, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable mobile phase. researchgate.netaustinpublishinggroup.com

The separation is based on the differential adsorption of the compound to the stationary phase. scribd.com For piperidine alkaloids, a common mobile phase system is a mixture of chloroform, methanol, and ammonia (B1221849). austinpublishinggroup.com After development, the separated spots are visualized, often using a UV lamp or a chemical staining reagent like Dragendorff's reagent, which produces a colored complex with alkaloids. austinpublishinggroup.comscribd.com The retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is used for identification. scribd.com High-Performance Thin-Layer Chromatography (HPTLC) offers improved separation efficiency and reproducibility compared to classic TLC. journaljpri.com

Chiral Resolution Techniques

This compound possesses chiral centers, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation is crucial.

High-Performance Liquid Chromatography with Chiral Stationary Phases

The direct separation of the enantiomers of this compound and its derivatives can be effectively achieved using HPLC with a chiral stationary phase (CSP). nih.govcapes.gov.br CSPs are designed to interact differently with each enantiomer, leading to different retention times and, consequently, their separation. eijppr.comnih.gov

Cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ, have proven successful in resolving racemic 1,3-dimethyl-4-phenylpiperidine intermediates. nih.govcapes.gov.br The choice of the mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar alcohol like isopropanol, is critical for achieving optimal separation. mdpi.com The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage, particularly for the analysis of enantiomeric purity. hplc.eu

Table 2: Chiral HPLC Separation of 1,3-dimethyl-4-phenylpiperidine Derivatives

Chiral Stationary PhaseMobile PhaseObservationReference
Chiralcel ODVariesSuccessful resolution of enantiomers. Polarity of substituents plays an important role. nih.gov
Chiralcel OJVariesComplementary resolution results to Chiralcel OD. nih.gov

Diastereomeric Salt Formation for Chiral Separation

A classic and effective method for resolving enantiomers is through the formation of diastereomeric salts. libretexts.org This indirect method involves reacting the racemic mixture of this compound, which is a base, with a single enantiomer of a chiral acid, such as tartaric acid or its derivatives. libretexts.orggavinpublishers.comresearchgate.net

This reaction produces a mixture of two diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. gavinpublishers.comunchainedlabs.com Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treating the separated salts with a base. libretexts.org The efficiency of this method depends on finding a suitable resolving agent and crystallization solvent system that provides a significant difference in the solubility of the diastereomeric salts. unchainedlabs.com

Coupled Spectroscopic-Chromatographic Methods (e.g., LC/MS)

Coupled techniques, particularly Liquid Chromatography-Mass Spectrometry (LC/MS), are powerful tools for the analysis of piperidine derivatives. These methods combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. The process allows for the separation of the target compound from a mixture, followed by its structural elucidation based on its mass-to-charge ratio.

In a typical LC/MS analysis of a compound like this compound, the sample is first dissolved in a suitable solvent and injected into the LC system. The compound travels through a column, where it is separated from any impurities. The eluent from the LC column is then introduced into the mass spectrometer. mdpi.com Ionization of the molecule occurs, and the resulting ions are analyzed to produce a mass spectrum, which provides information about the molecular weight of the compound. For more complex analyses, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and provide further structural details.

While specific analysis reports for this compound are not broadly published, the methodology for related compounds is well-established. For instance, the analysis of diphenidine (B1206869) derivatives and other new psychoactive substances often utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a similar coupled technique. mmu.ac.uk In such analyses, parameters like the type of capillary column, carrier gas flow rate, and temperature programs are meticulously controlled to achieve separation and identification. mmu.ac.uk An LC-MS/MS method developed for determining nitrosamine (B1359907) impurities involves a specific column and optimized ion pair parameters for detection. mdpi.com

A hypothetical LC/MS method for the analysis of this compound could be structured as follows:

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)
Column C18 or Phenyl-Hexyl reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid)
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
MS Detector Triple Quadrupole (QqQ) or Time-of-Flight (TOF) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Mode Full Scan (e.g., m/z 50-500) and/or Multiple Reaction Monitoring (MRM) for quantification
Expected [M+H]⁺ Ion m/z 206.15

This table represents a generalized approach. The exact parameters would require optimization in a laboratory setting to achieve the best results for sensitivity and resolution.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique used to determine the elemental composition of a sample. For a newly synthesized compound, this analysis provides experimental validation of its empirical and molecular formula. The molecular formula for this compound is established as C₁₃H₁₉NO. lookchem.com Based on this formula, the theoretical elemental composition can be calculated.

The analysis is typically performed using a combustion analyzer. A small, precisely weighed amount of the pure compound is combusted at a high temperature in a stream of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen gas) are separated and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. The percentage of oxygen is often determined by difference.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its empirical formula.

ElementTheoretical %
Carbon (C)75.32%
Hydrogen (H)9.24%
Nitrogen (N)6.76%
Oxygen (O)7.72%

Confirmation of the empirical formula through elemental analysis, in conjunction with molecular weight determination by mass spectrometry and structural data from NMR spectroscopy, provides a comprehensive and definitive characterization of the this compound molecule.

Q & A

Q. What are the standard synthetic routes for 1,3-dimethyl-4-phenyl-4-piperidinol, and how are intermediates characterized?

The synthesis of piperidine derivatives like this compound typically involves condensation reactions. For example, aromatic acid chlorides can react with 4-aminoantipyrine to form intermediates, followed by alkylation or reductive amination to introduce methyl and phenyl groups . Characterization of intermediates is performed using IR spectroscopy (to confirm functional groups like -NH or -OH) and mass spectrometry (to verify molecular weights and fragmentation patterns) . For crystalline intermediates, X-ray crystallography provides precise structural elucidation, as demonstrated in studies of similar piperidine derivatives .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve methyl, phenyl, and piperidine ring proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula accuracy .
  • X-ray Diffraction : For crystalline derivatives, this method confirms stereochemistry and bond angles, as shown in studies of structurally analogous piperidin-4-ones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in pharmacological studies (e.g., variable receptor binding affinities) often arise from differences in:

  • Stereochemical purity : Enantiomers may exhibit divergent activities. Use chiral HPLC or asymmetric synthesis to isolate pure stereoisomers .
  • Experimental conditions : Variations in assay pH, solvent polarity, or cell lines can alter results. Standardize protocols using buffer systems like sodium acetate/sodium 1-octanesulfonate (pH 4.6) for consistency .
  • Structural modifications : Minor substituent changes (e.g., fluorination at the phenyl ring) significantly impact activity. Conduct structure-activity relationship (SAR) studies with systematic substitutions .

Q. What strategies optimize the reaction yield of this compound in multistep syntheses?

Key considerations include:

  • Catalyst selection : Palladium or nickel catalysts improve reductive amination efficiency .
  • Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during alkylation .
  • Purification methods : Use flash chromatography with methanol/dichloromethane gradients (e.g., 5:95 to 15:85) to isolate high-purity products .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

Molecular docking and dynamics simulations reveal that axial vs. equatorial methyl group orientations affect binding to enzymes like acetylcholinesterase or monoamine oxidases. For example:

  • The 3-methyl group in the axial position may sterically hinder binding to hydrophobic pockets .
  • 4-Phenyl ring orientation modulates π-π stacking with aromatic residues in receptor active sites . Experimental validation via crystal structure analysis of target-ligand complexes is recommended .

Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

  • Primary neuronal cultures : Assess neurotoxicity or neurotransmitter modulation .
  • Receptor-binding assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine D2 receptors) to quantify affinity .
  • Enzyme inhibition studies : Test acetylcholinesterase or MAO-B inhibition using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .

Methodological Considerations

Q. How can researchers address solubility challenges in pharmacological assays involving this compound?

  • Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without disrupting assay integrity .
  • Derivatize the compound with hydrophilic groups (e.g., hydroxyl or carboxylic acid) at non-critical positions to improve bioavailability .

Q. What computational tools are effective for predicting the metabolic stability of this compound?

  • ADMET predictors : Software like Schrödinger’s QikProp or SwissADME estimates metabolic pathways (e.g., CYP450-mediated oxidation) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., N-methyl groups prone to demethylation) .

Data Interpretation and Reproducibility

Q. Why do spectroscopic data (NMR, IR) for this compound vary across studies, and how can this be mitigated?

Variations arise from differences in:

  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift NMR peaks. Report solvent conditions explicitly .
  • Sample purity : Trace impurities (e.g., unreacted starting materials) distort spectra. Use preparative HPLC for ≥95% purity .

Q. How should researchers design experiments to validate conflicting reports on the compound’s cytotoxicity?

  • Perform dose-response curves across multiple cell lines (e.g., HEK293, HepG2) .
  • Include positive controls (e.g., cisplatin for apoptosis) and measure mitochondrial activity via MTT assays .
  • Publish raw data (e.g., IC₅₀ values) with error margins to facilitate meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.